Acetamide,N-methyl-N-[2-(methylthio)ethyl]-
Description
Acetamide, N-methyl-N-[2-(methylthio)ethyl]- (IUPAC name: N-methyl-N-[2-(methylsulfanyl)ethyl]acetamide) is a substituted acetamide with a methyl group and a 2-(methylthio)ethyl group attached to the nitrogen atom. Its molecular formula is C₇H₁₅NOS, and it features a thioether (-S-) group in the side chain.
Properties
Molecular Formula |
C6H13NOS |
|---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
N-methyl-N-(2-methylsulfanylethyl)acetamide |
InChI |
InChI=1S/C6H13NOS/c1-6(8)7(2)4-5-9-3/h4-5H2,1-3H3 |
InChI Key |
HFQVETDYHZMHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing acetamide, N-methyl-N-[2-(methylthio)ethyl]-, involves the reaction of acetamide with 2-chloroethyl methyl sulfide under basic conditions, such as using sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the chloroethyl group, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, this compound can be prepared using continuous flow reactors, which allow precise control over reaction conditions, leading to higher yields and purity. Industrial production may also involve solvent-free or greener approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetamide, N-methyl-N-[2-(methylthio)ethyl]-, can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may occur at the carbonyl or thioether groups, leading to amines or thiols, respectively.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitutions at the carbon atoms adjacent to the nitrogen or sulfur.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Bases: Sodium hydroxide (NaOH) for substitution reactions.
Major Products
Sulfoxides/Sulfones: Products of oxidation at the sulfur atom.
Amines/Thiols: Products of reduction reactions.
Substituted Acetamides: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Acetamide, N-methyl-N-[2-(methylthio)ethyl]-, serves as a building block for synthesizing more complex molecules, particularly those containing thioether or acetamide functionalities. It can be used in developing new catalysts or ligands for various chemical reactions.
Biology and Medicine
In biological research, this compound is used to study protein interactions involving thioether groups and can act as a probe for investigating biological pathways. It is also explored for its potential therapeutic properties, such as antimicrobial or antitumor activities.
Industry
Industrially, acetamide, N-methyl-N-[2-(methylthio)ethyl]-, is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability.
Mechanism of Action
The mechanism by which acetamide, N-methyl-N-[2-(methylthio)ethyl]-, exerts its effects depends on its specific application. In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. Molecular targets and pathways can include proteins containing thiol groups or enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Substituent Effects on Physical and Chemical Properties
The methylthioethyl substituent distinguishes this compound from other acetamides. Key comparisons include:
a) N-[2-(4-Methoxyphenylthio)ethyl]-N-methylacetamide (CAS 666847-24-1)
- Structure : Contains a 4-methoxyphenylthio group instead of a methylthio group.
- Molecular Formula: C₁₂H₁₇NO₂S.
b) N-(2-Thenyl)acetamide (CAS 21403-24-7)
- Structure : Features a thiophen-2-ylmethyl substituent.
- Molecular Formula: C₇H₉NOS.
- Key Differences : The heteroaromatic thienyl group may enhance coordination ability in metal complexes, unlike the simpler thioether in the target compound .
c) N-[2-(Diethylamino)ethyl]-2-phenylacetamide (CAS 51816-17-2)
- Structure: Includes a diethylaminoethyl group and a phenylacetamide backbone.
- Molecular Formula : C₁₄H₂₂N₂O.
a) Hypoglycemic Acetamides
- highlights N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a–3c) with IC₅₀ values of 69–87 µM for protein tyrosine phosphatase inhibition and blood sugar reduction in diabetic rat models. The target compound’s thioether group may similarly influence metabolic pathways but with unknown efficacy .
b) Enzyme Interactions
- shows that acetamide derivatives like cimetidine coordinate with cytochrome P-450 via imidazole or cyano groups. The thioether in the target compound could act as a weak ligand for metalloenzymes .
Structural and Coordination Chemistry
- N-Substituted 2-Arylacetamides : emphasizes their structural similarity to benzylpenicillin and their use as ligands in coordination chemistry. The target compound’s lack of an aryl group but presence of sulfur may limit π-interactions but enhance sulfur-metal bonding .
- Thiazolyl Acetamides : Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide form intermolecular hydrogen bonds, stabilizing crystal packing. The target compound’s flexibility (due to the ethylthio chain) may reduce crystallinity compared to rigid analogs .
Data Table: Key Properties of Comparable Acetamides
Q & A
Basic: What synthetic methodologies are recommended for preparing N-methyl-N-[2-(methylthio)ethyl]acetamide with high purity?
Answer:
The synthesis typically involves reacting N-methyl-2-(methylthio)ethylamine with acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled conditions. Key parameters include:
- Temperature control (0–5°C for exothermic reactions to prevent side products) .
- Use of anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and inert atmospheres (N₂/Ar) to avoid hydrolysis .
- Purification via column chromatography or recrystallization to isolate the product. Validate purity using ¹H/¹³C NMR (to confirm acetamide and thioether groups) and high-resolution mass spectrometry (HRMS) .
Advanced: How can contradictory data on the compound’s biological activity be systematically analyzed?
Answer:
Discrepancies often arise from variations in synthesis (e.g., impurities, stereochemistry) or assay conditions. To resolve:
- Reproduce synthesis with strict quality control (e.g., HPLC purity >95%) .
- Use orthogonal analytical methods (e.g., LC-MS for metabolite screening, X-ray crystallography for structural confirmation) .
- Standardize bioassays (e.g., consistent cell lines, concentrations) and include positive/negative controls. Cross-validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding studies .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Identify methyl groups (δ ~2.1 ppm for N-methyl, δ ~2.5 ppm for methylthio), acetamide carbonyl (δ ~170 ppm), and ethylene linkages .
- FT-IR : Confirm carbonyl stretch (~1650 cm⁻¹) and C-S bond (~700 cm⁻¹) .
- Mass spectrometry : HRMS to verify molecular formula (e.g., C₇H₁₅NOS requires exact mass 161.0878) .
Advanced: What computational strategies predict this compound’s interaction with biological targets?
Answer:
- Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to model binding poses with enzymes/receptors. Focus on the methylthio group’s potential for hydrophobic interactions or metal coordination .
- Molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over time. Validate predictions with radioligand displacement assays or SPR .
- QSAR models : Corrogate substituent effects (e.g., methylthio vs. hydroxyl) on activity using datasets from structural analogs .
Basic: How does the methylthio substituent influence physicochemical properties?
Answer:
- Lipophilicity : The thioether (S-CH₃) increases logP, reducing aqueous solubility. Measure via shake-flask method or HPLC-derived logP .
- Reactivity : Susceptible to oxidation (forming sulfoxide/sulfone derivatives) under oxidative conditions. Monitor via TLC or LC-MS during stability studies .
- Metal coordination : Potential chelation with transition metals (e.g., Zn²⁺), assessed via UV-Vis titration or ESI-MS .
Advanced: What in vitro models are suitable for studying metabolic stability?
Answer:
- Liver microsomal assays : Incubate with human/rat liver microsomes, NADPH regenerating system, and track parent compound depletion via LC-MS/MS. Identify metabolites (e.g., S-oxidation products) .
- CYP450 inhibition assays : Use fluorogenic substrates to assess inhibition of CYP3A4/2D6, which may explain pharmacokinetic variability .
- Reactive intermediate screening : Trapping studies with glutathione (GSH) to detect electrophilic metabolites .
Basic: What storage conditions preserve the compound’s stability?
Answer:
- Store under argon atmosphere at –20°C in amber vials to prevent oxidation and photodegradation .
- Periodically assess stability via ¹H NMR (monitor carbonyl peak integrity) and HPLC-UV (detect degradation products) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Analog synthesis : Modify the methylthio group (e.g., replace with sulfone, hydroxyl) and vary N-alkyl chains .
- High-throughput screening (HTS) : Test analogs in target-specific assays (e.g., kinase inhibition, GPCR activation). Use multivariate analysis (PCA) to identify critical structural features .
- Free-energy perturbation (FEP) : Computational mapping of substituent effects on binding energy to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
